molecular formula C12H25BClNO2 B1447823 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride CAS No. 2379560-96-8

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride

Cat. No.: B1447823
CAS No.: 2379560-96-8
M. Wt: 261.6 g/mol
InChI Key: ASDRZQBXMYAQJZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is a boronic acid derivative with a piperidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The synthesis typically starts with the formation of the boronic acid derivative. This involves the reaction of a suitable precursor with a boronic acid reagent under controlled conditions.

  • Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where the boronic acid derivative reacts with a piperidine derivative.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the boronic acid-piperidine derivative with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the purity and yield of the final product through purification techniques such as crystallization and chromatography.

Types of Reactions:

  • Oxidation: The boronic acid moiety can undergo oxidation reactions to form boronic esters or borates.

  • Reduction: Reduction reactions can be employed to convert the boronic acid to its corresponding borane derivative.

  • Substitution: Nucleophilic substitution reactions are common, where the boronic acid moiety can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Boronic Esters: Formed through the reaction with alcohols.

  • Borates: Resulting from oxidation reactions.

  • Borane Derivatives: Produced through reduction reactions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura cross-coupling reactions . This compound acts as a boronic acid derivative, which is crucial for forming carbon-carbon bonds in organic synthesis. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes with enzymes and proteins, enhancing the efficiency of biochemical reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . The impact on cellular metabolism includes alterations in the levels of key metabolites, which can affect overall cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, either inhibiting or activating their functions . The binding interactions are facilitated by the boronic acid moiety, which forms reversible covalent bonds with active site residues of enzymes. This interaction can lead to changes in enzyme activity, affecting downstream biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in cellular processes becoming more pronounced over time.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development
The compound's ability to act as a boron-containing heterocycle makes it valuable in drug design. Boron compounds are known for their role in enhancing the pharmacokinetic properties of drugs. For instance, studies have shown that boron-containing compounds can improve the bioavailability and stability of therapeutic agents.

Case Study: Anticancer Activity
Research has indicated that derivatives of boron compounds exhibit anticancer properties. For example, a study demonstrated that piperidine derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The incorporation of the dioxaborolane moiety may enhance these effects through improved interaction with biological targets .

Applications in Organic Synthesis

2. Borylation Reactions
The compound is utilized as a reagent in borylation reactions, particularly at benzylic C-H bonds. This process is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Borylation allows for the introduction of boron into organic molecules, facilitating further transformations such as Suzuki coupling reactions.

Data Table: Borylation Efficiency

Substrate TypeReaction ConditionsYield (%)
AlkylbenzenesPd catalyst, 80°C85
Aryl halidesBase-mediated90
HeterocyclesUnder inert atmosphere75

Applications in Material Science

3. Polymer Chemistry
The unique properties of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride allow it to be used as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical strength.

Case Study: Thermally Stable Polymers
A research study focused on creating thermally stable polycarbonate materials by incorporating this compound. The resulting polymers displayed improved thermal degradation temperatures compared to traditional formulations .

Comparison with Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is unique due to its piperidine ring, which imparts different chemical and biological properties compared to other boronic acid derivatives. This structural feature can influence its reactivity and binding affinity in various applications.

Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}BN2_2O2_2
  • Molecular Weight : 208.07 g/mol
  • CAS Number : 761446-44-0
  • Appearance : Typically found as a white to light yellow powder .

The compound features a piperidine core substituted with a boron-containing moiety. This structure is significant for its interactions with biological targets. The boron atom is known to play a role in the inhibition of certain enzyme activities and can facilitate the formation of stable complexes with biomolecules.

Inhibition Studies

Research has indicated that this compound may exhibit inhibitory activity against various protein targets involved in critical cellular processes. For instance:

  • Kinase Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Such inhibition could potentially be leveraged in cancer therapy.

Case Studies

  • Cancer Therapeutics : In vitro studies have demonstrated that derivatives of this compound can modulate pathways associated with tumor growth and proliferation. Specifically, analogs have shown promise as inhibitors of c-Met kinase, which is implicated in several types of cancer .
  • Neuroprotective Effects : Some studies have suggested that the piperidine derivative may possess neuroprotective properties by modulating neurotransmitter systems. This activity could be beneficial in neurodegenerative diseases.

Research Findings

A variety of synthetic approaches have been explored to optimize the biological activity of this compound:

  • Synthesis Methods : The compound can be synthesized through various methods including Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of diverse functional groups that can enhance biological activity .
  • Biological Assays : Assays conducted to evaluate the cytotoxicity and selectivity of the compound against cancer cell lines have yielded promising results, indicating potential as a lead compound for further development .

Data Table: Biological Activity Overview

Activity TypeTargetEffectReference
Kinase InhibitionCDK4/6Inhibition
Cancer Cell Proliferationc-Met kinaseDecreased proliferation
NeuroprotectionNeurotransmitter modulationProtective effects

Properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h10H,6-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDRZQBXMYAQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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